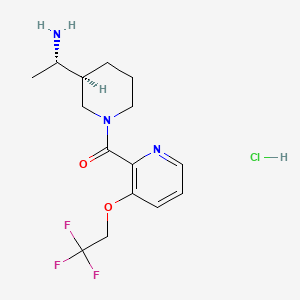![molecular formula C9H15ClFNO3 B13586856 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves using commercially available reagents and optimizing reaction conditions to achieve high yields and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma. Additionally, it may inhibit the vanin-1 enzyme, playing a role in metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also imparts rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C9H15ClFNO3 |
|---|---|
Molekulargewicht |
239.67 g/mol |
IUPAC-Name |
4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14FNO3.ClH/c10-9(7(12)13)6-11-5-8(9)1-3-14-4-2-8;/h11H,1-6H2,(H,12,13);1H |
InChI-Schlüssel |
XXPBTIOPXARANS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CNCC2(C(=O)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
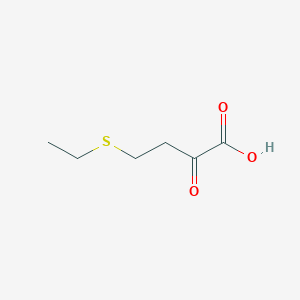
aminehydrochloride](/img/structure/B13586788.png)
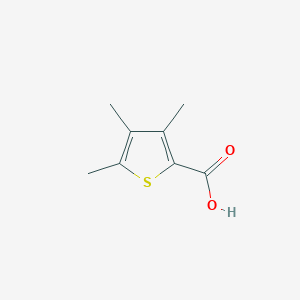
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
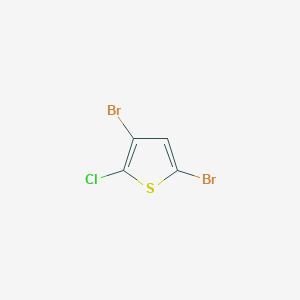
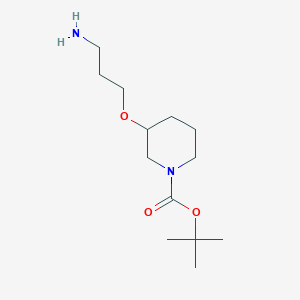

![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
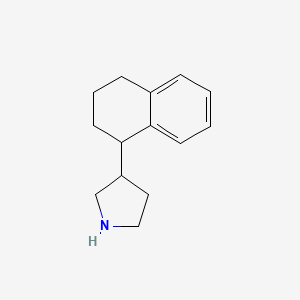
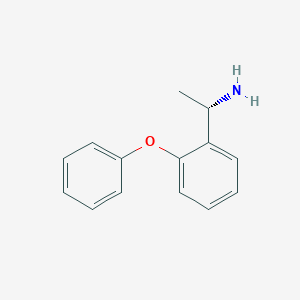
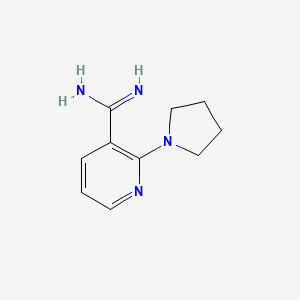
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
